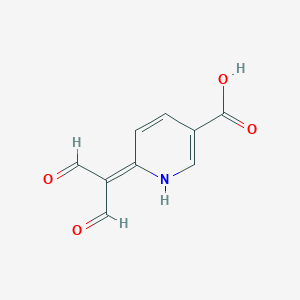
6-(1,3-dioxopropan-2-ylidene)-1H-pyridine-3-carboxylic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(1,3-dioxopropan-2-ylidene)-1H-pyridine-3-carboxylic Acid, also known as DPC, is a chemical compound that has been studied extensively in scientific research. It is a pyridine derivative that has been found to have various biochemical and physiological effects. DPC has been synthesized using different methods, and its mechanism of action has been investigated in detail.
Mécanisme D'action
The mechanism of action of 6-(1,3-dioxopropan-2-ylidene)-1H-pyridine-3-carboxylic Acid is not fully understood, but it is believed to act as an inhibitor of various enzymes and receptors. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. This compound has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that are involved in the regulation of gene expression. In addition, this compound has been found to bind to the cannabinoid receptor CB1, which is involved in the regulation of appetite, mood, and pain perception.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer activities. This compound has been shown to inhibit the production of inflammatory mediators such as prostaglandins and cytokines, which are involved in the pathogenesis of various inflammatory disorders. This compound has also been found to have antioxidant activity, which may be beneficial in the prevention of oxidative stress-related diseases such as cancer and neurodegenerative disorders. In addition, this compound has been shown to have anticancer activity, which may be due to its ability to inhibit the growth and proliferation of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
6-(1,3-dioxopropan-2-ylidene)-1H-pyridine-3-carboxylic Acid has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized using different methods. This compound has been found to have various biological activities, which makes it a useful tool for investigating the mechanism of action of various enzymes and receptors. However, there are also limitations to the use of this compound in lab experiments. This compound has been found to have low solubility in water, which may limit its use in certain experiments. In addition, the mechanism of action of this compound is not fully understood, which may make it difficult to interpret the results of experiments.
Orientations Futures
There are several future directions for research on 6-(1,3-dioxopropan-2-ylidene)-1H-pyridine-3-carboxylic Acid. One area of research is the investigation of the mechanism of action of this compound. Further studies are needed to elucidate the precise molecular targets of this compound and the mechanisms by which it exerts its biological activities. Another area of research is the development of new synthetic methods for this compound that may improve its solubility and other properties. In addition, further studies are needed to investigate the potential therapeutic applications of this compound in the treatment of various diseases, including cancer, neurodegenerative disorders, and inflammatory disorders. Finally, the use of this compound as a tool in biochemical and pharmacological research should be further explored to better understand its potential applications.
Méthodes De Synthèse
6-(1,3-dioxopropan-2-ylidene)-1H-pyridine-3-carboxylic Acid can be synthesized using different methods, including the reaction of 3-pyridinecarboxylic acid with ethyl acetoacetate and acetic anhydride. The reaction takes place in the presence of a catalyst such as p-toluenesulfonic acid, and the resulting product is purified using column chromatography. Other methods of synthesizing this compound include the reaction of 3-pyridinecarboxylic acid with acetic anhydride and the reaction of 3-pyridinecarboxylic acid with ethyl acetoacetate and acetic anhydride in the presence of a base.
Applications De Recherche Scientifique
6-(1,3-dioxopropan-2-ylidene)-1H-pyridine-3-carboxylic Acid has been extensively studied in scientific research, particularly in the field of medicinal chemistry. It has been found to have various biological activities, including anti-inflammatory, antioxidant, and anticancer activities. This compound has been investigated as a potential therapeutic agent for the treatment of various diseases, including cancer, neurodegenerative diseases, and inflammatory disorders. It has also been used as a tool in biochemical and pharmacological research to study the mechanism of action of various enzymes and receptors.
Propriétés
IUPAC Name |
6-[(Z)-1-hydroxy-3-oxoprop-1-en-2-yl]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO4/c11-4-7(5-12)8-2-1-6(3-10-8)9(13)14/h1-5,11H,(H,13,14)/b7-4+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOHLXHARBPBAHP-QPJJXVBHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)O)C(=CO)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=NC=C1C(=O)O)/C(=C/O)/C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

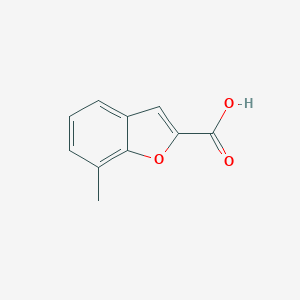

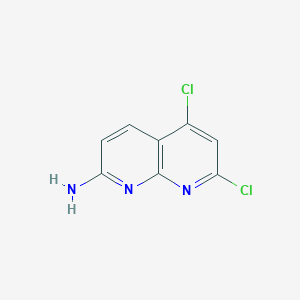
![1-[4-(Trifluoromethyl)phenyl]pyrrolidine](/img/structure/B169778.png)
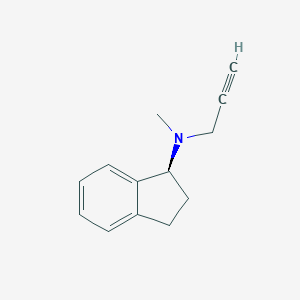
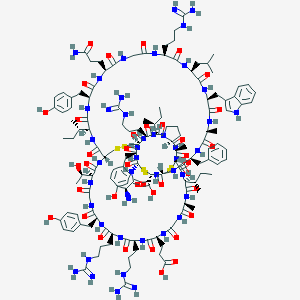
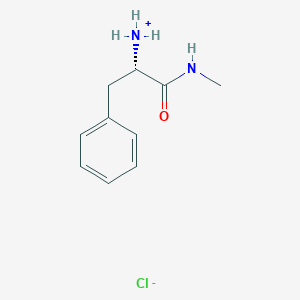

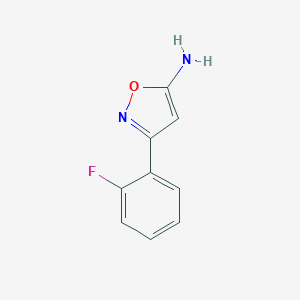
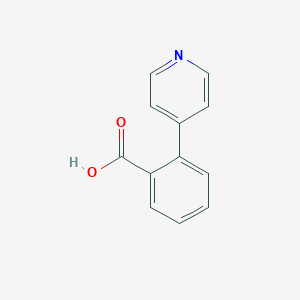

![7-Hydroxy-1H-benzo[d][1,2,3]triazole-5-carboxylic acid](/img/structure/B169803.png)

